(R,S,S,R)-Nebivolol
Description
Complex Stereochemistry of Nebivolol (B1214574) and its Isomers
Nebivolol possesses a complex molecular structure characterized by four chiral centers, which theoretically allows for the existence of 16 stereoisomers. rotachrom.comresearchgate.net However, due to the molecule's symmetry, this number is reduced to 10 possible stereoisomers. rotachrom.com The clinically utilized form of nebivolol is a racemic mixture of two enantiomers: (+)-nebivolol, which has the (S,R,R,R) configuration and is also known as d-nebivolol, and (-)-nebivolol, with the (R,S,S,S) configuration, also referred to as l-nebivolol. researchgate.netnih.govprografika.cl The subject of this article, (R,S,S,R)-nebivolol, represents one of the other eight possible, yet less predominantly studied, stereoisomers.
The synthesis of specific nebivolol isomers is a complex process. Researchers have developed methods for the enantioselective total synthesis of (S,R,R,R)-nebivolol, highlighting the importance of controlling the stereochemistry to achieve the desired pharmacological effects. researchgate.netacs.orgresearchgate.net The separation of these isomers often relies on advanced chromatographic techniques. rotachrom.comwaters.com
The Differentiated Pharmacological Profile of Nebivolol Enantiomers
The two enantiomers present in the racemic mixture of nebivolol, d-nebivolol and l-nebivolol, exhibit distinct and complementary pharmacological properties that contribute to the drug's unique therapeutic profile. nih.govprografika.clresearchgate.net
The d-nebivolol ((S,R,R,R)-nebivolol) enantiomer is primarily responsible for the drug's high selectivity as a β1-adrenergic receptor antagonist. nih.govprografika.clresearchgate.nettandfonline.com This selective blockade of β1-receptors in the heart muscle and conductive tissue leads to a reduction in heart rate and blood pressure. nih.govtandfonline.com In fact, d-nebivolol has a significantly higher binding affinity for β1-receptors compared to l-nebivolol. mdpi.com
This synergistic relationship, where one enantiomer provides β1-blockade and the other promotes vasodilation, distinguishes nebivolol from other β-blockers. nih.govprografika.clresearchgate.net While the this compound isomer is not one of the two primary components of the therapeutic racemic mixture, understanding the distinct roles of the d- and l-enantiomers provides a crucial framework for appreciating the nuanced structure-activity relationships within the nebivolol family of isomers.
Research Significance of this compound within β-Adrenergic Modulators
The study of individual nebivolol isomers, including this compound, holds significant research value. By isolating and characterizing each stereoisomer, scientists can gain a deeper understanding of the specific structural requirements for interacting with β-adrenergic receptors and other molecular targets. This knowledge is instrumental in the field of medicinal chemistry for the rational design of new drugs with improved selectivity and efficacy.
For instance, investigations into the various isomers can help to delineate the precise molecular interactions that confer β1-selectivity versus those that lead to nitric oxide-mediated vasodilation. While the primary β1-blocking activity is attributed to the (S,R,R,R) enantiomer, studying isomers like this compound can help to map the pharmacophore and understand the impact of stereochemical changes on receptor binding and activation. This detailed understanding can pave the way for the development of novel cardiovascular drugs with tailored pharmacological profiles.
Interactive Data Table: Pharmacological Properties of Nebivolol Enantiomers
| Property | d-Nebivolol ((S,R,R,R)) | l-Nebivolol ((R,S,S,S)) | Racemic Nebivolol |
| Primary Action | β1-Adrenergic Receptor Antagonist nih.govprografika.clresearchgate.nettandfonline.com | Vasodilator (via NO release) nih.govprografika.clresearchgate.nettandfonline.com | Combined β1-blockade and vasodilation nih.govprografika.clresearchgate.net |
| Effect on Heart Rate | Decreases nih.govprografika.cl | Minimal nih.govprografika.cl | Decreases geneesmiddeleninformatiebank.nl |
| Effect on Blood Pressure | Lowers prografika.cl | Enhances hypotensive effect of d-isomer nih.govprografika.cl | Lowers geneesmiddeleninformatiebank.nl |
| β1-Receptor Affinity | High mdpi.com | Low ncats.io | High ncats.io |
| Nitric Oxide Stimulation | Minimal | Significant nih.govprografika.clresearchgate.net | Significant nih.govprografika.clresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25F2NO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m0/s1 |
InChI Key |
KOHIRBRYDXPAMZ-MOXQZVSFSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
Stereochemical Characterization and Theoretical Analysis
Quantum Chemical and Computational Modeling of Stereoisomers
The complex stereochemistry of nebivolol (B1214574), which possesses four chiral centers, has been the subject of extensive theoretical and computational investigation. mdpi.com These studies aim to elucidate the relationship between the three-dimensional structure of its stereoisomers and their distinct pharmacological activities. Quantum chemical methods provide profound insights into the conformational stability, electronic properties, and reactivity of these isomers, complementing experimental data.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of nebivolol stereoisomers. DFT calculations, particularly using the B3LYP functional with the 6-31G(d,p) basis set, have been employed to determine the optimized geometry and conformational stability of the stable conformers. tandfonline.comtandfonline.comresearchgate.net These studies involve optimizing bond lengths and bond angles to find the minimum energy structure. tandfonline.com
Research has shown that DFT methods are generally superior to other approaches, like Restricted Hartree-Fock, for accurately predicting molecular vibrational problems in nebivolol. tandfonline.comtandfonline.com The calculations help in making satisfactory vibrational assignments for the stable conformers. researchgate.net Furthermore, DFT has been utilized to investigate the correlation between the specific optical rotations (SORs) and the stereochemistry at the C2 position of the chromane (B1220400) ring in nebivolol-related structures. researchgate.net Frontier molecular orbital (FMO) analysis, a component of DFT, has also been applied to understand charge transfer mechanisms, revealing that excitation can cause charge transfer from the nebivolol moiety (as the highest occupied molecular orbital, HOMO) to an interacting molecule (as the lowest unoccupied molecular orbital, LUMO). researchgate.net
| Stereoisomer | Calculated Property | Value | Reference |
|---|---|---|---|
| d-Nebivolol | Dipole Moment | 7.940 Debye | tandfonline.com |
| l-Nebivolol | Dipole Moment | 3.890 Debye | tandfonline.com |
Alongside DFT, the Restricted Hartree–Fock (RHF) method has been applied in the quantum chemical analysis of nebivolol. tandfonline.comresearchgate.netscispace.com RHF calculations, often using the 6-31G(d,p) basis set, have been used to investigate the structure, conformational stability, and geometry optimization of nebivolol's conformers. tandfonline.comresearchgate.net
While both RHF and DFT methods are used for these computational studies, comparisons indicate that DFT (specifically B3LYP) provides results that align more closely with experimental observations for molecular vibrational problems. tandfonline.comtandfonline.com Nevertheless, RHF provides a fundamental, ab initio approach to understanding the electronic structure and has been used to calculate key properties. For instance, RHF calculations have been performed to determine the dipole moments of d-nebivolol and l-nebivolol, providing insights into how the stereochemical configuration influences the molecule's charge distribution. tandfonline.com These theoretical studies, including geometry optimization and vibrational frequency calculations, are foundational for interpreting experimental data like FTIR and FT-Raman spectra. researchgate.net
Table 2: RHF/6-31G(d,p) Calculated Dipole Moments for Nebivolol Stereoisomers
| Stereoisomer | Calculated Property | Value | Reference |
|---|---|---|---|
| d-Nebivolol | Dipole Moment | 7.864 Debye | tandfonline.com |
| l-Nebivolol | Dipole Moment | 3.774 Debye | tandfonline.com |
Molecular dynamics (MD) simulations have provided critical, atomistic-level insights into the interactions between nebivolol stereoisomers and their biological targets, particularly the β-adrenergic receptors (βARs). researchgate.netfrontiersin.org These simulations map the interactions by modeling the dynamic behavior of the ligand within the receptor's binding pocket over time. acs.orgnih.gov
Studies have focused on comparing the binding of different optical isomers, such as the SRRR (d-nebivolol) and RSSS (l-nebivolol) forms, to the β2-adrenergic receptor. acs.orgacs.org A key finding from these simulations is the fundamental role of water molecules in mediating the binding affinity and stereoselectivity. frontiersin.orgacs.orgnih.gov The higher binding affinity of the SRRR configuration is attributed to favorable interactions with water molecules that extensively hydrate (B1144303) the β2AR binding site. acs.orgnih.gov By lowering the binding energy, these water-mediated interactions enhance the affinity of the SRRR isomer for the receptor. nih.gov
MD simulations also help to identify the specific amino acid residues within the receptor that are crucial for binding and selectivity. For the β2AR, residues such as PHE194, TYR308, and ILE309 have been identified as potential determinants of β1AR versus β2AR selectivity. nih.govacs.org These computational techniques offer a dynamic picture of the ligand-receptor complex, which is often not captured by static methods like docking, and can reveal the entry and exit pathways of the ligand from the binding pocket. frontiersin.org
Table 3: Key Findings from Molecular Dynamics Simulations of Nebivolol
| Simulation Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Stereo-specificity (srrr- vs ssss-nebivolol) at β2AR | The srrr-form interacts more favorably with the receptor. | Explains the higher binding affinity of the d-nebivolol enantiomer. | researchgate.netacs.org |
| Role of Water in Binding | Water molecules are a crucial component of the β2AR binding site and enhance the affinity of the srrr-form. | Highlights that solvent interactions are a key determinant of binding affinity and stereoselectivity. | frontiersin.orgacs.orgnih.gov |
| Receptor Selectivity (β1AR vs β2AR) | PHE194, TYR308, and ILE309 residues may be important determinants of selectivity. | Provides targets for understanding the molecular basis of nebivolol's receptor specificity. | nih.govacs.org |
Theoretical calculations have been instrumental in predicting the chemical reactivity and electronic properties, such as dipole moments, of nebivolol stereoisomers. These predictions help to rationalize the observed differences in their pharmacological behavior.
Computational studies also predict various chemical reactivity parameters based on Frontier Molecular Orbital (FMO) analysis. researchgate.net These parameters, including chemical potential, chemical hardness, chemical softness, and the global electrophilicity index, provide a quantitative framework for understanding the chemical stability and reactivity of the molecule. researchgate.net Such analyses can reveal how readily a molecule will participate in chemical reactions, offering further insight into its interactions and potential degradation pathways.
Table 4: Theoretically Predicted Electronic Properties of Nebivolol Isomers
| Stereoisomer | Method | Property | Predicted Value | Reference |
|---|---|---|---|---|
| d-Nebivolol | RHF/6-31G(d,p) | Dipole Moment | 7.864 Debye | tandfonline.com |
| d-Nebivolol | B3LYP/6-31G(d,p) | Dipole Moment | 7.940 Debye | tandfonline.com |
| l-Nebivolol | RHF/6-31G(d,p) | Dipole Moment | 3.774 Debye | tandfonline.com |
| l-Nebivolol | B3LYP/6-31G(d,p) | Dipole Moment | 3.890 Debye | tandfonline.com |
Molecular Pharmacology and Mechanistic Research
β-Adrenergic Receptor Binding and Selectivity Profiles
High Affinity and Selectivity for β1-Adrenergic Receptors
(R,S,S,R)-Nebivolol demonstrates a remarkably high affinity and selectivity for β1-adrenergic receptors, which are predominantly located in the heart. ijpsjournal.comijcva.org In studies using human myocardial tissue, nebivolol (B1214574) has shown a binding affinity (Ki) for β1-receptors of approximately 0.70 to 0.9 nM. deepdyve.comtandfonline.comnih.gov This high affinity contributes to its potent β1-blocking effects. drugbank.com
The selectivity of nebivolol for β1- over β2-adrenergic receptors is a key feature that sets it apart from many other beta-blockers. Research on human cardiac membranes has revealed that nebivolol has a 321-fold higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. deepdyve.comresearchgate.netoup.com This pronounced selectivity is thought to contribute to a more favorable side-effect profile, particularly concerning bronchospastic conditions, as β2-receptors are prevalent in the lungs. hres.ca
Dissociation Kinetics from Receptor Sites
The interaction of a drug with its receptor is not solely defined by its binding affinity but also by the rate at which it associates and dissociates. Studies on the dissociation kinetics of nebivolol have shown that it dissociates slowly from β1-adrenergic receptor sites. nih.gov This slow dissociation rate may contribute to its prolonged duration of action. drugbank.com In contrast, some other beta-blockers like atenolol (B1665814) and metoprolol (B1676517) have been shown to have their receptor binding fully reversed within a shorter timeframe, suggesting their dissociation rate plays a lesser role in their duration of action. nih.gov
Comparative β1/β2 Receptor Selectivity Across β-Blocker Classes in Human Myocardium
When compared to other beta-blockers in studies on human myocardium, nebivolol consistently demonstrates superior β1-selectivity. deepdyve.comresearchgate.netoup.com For instance, its β1/β2 selectivity ratio of 321 is significantly higher than that of metoprolol (74), bisoprolol (B1195378) (103), and betaxolol (B1666914) (93). deepdyve.com Non-selective beta-blockers like propranolol (B1214883) and carvedilol (B1668590) have a selectivity ratio of 1.0, indicating equal affinity for both β1 and β2 receptors. deepdyve.com While some studies using cloned human β-adrenoceptors have reported mixed results in the comparison between bisoprolol and nebivolol, research specifically on human myocardium supports nebivolol's higher selectivity. tandfonline.com
Comparative β1/β2 Receptor Selectivity of Various β-Blockers in Human Myocardium
| Compound | KH(β1)nM | KL(β2)nM | β1/β2 Selectivity |
|---|---|---|---|
| Nebivolol | 0.70 ± 0.10 | 225 ± 28 | 321 |
| Propranolol | 3.63 ± 0.64 | 3.63 ± 0.64 | 1.0 |
| Carvedilol | 3.84 ± 1.22 | 3.84 ± 1.22 | 1.0 |
| Metoprolol | 43.0 ± 18.0 | 3186 ± 1400 | 74 |
| Betaxolol | 6.19 ± 0.92 | 576 ± 172 | 93 |
| Bucindolol | 2.35 ± 0.62 | 2.35 ± 0.62 | 1.0 |
| Bisoprolol | 6.5 ± 22.73 | 751 ± 2142 | 103 |
| Celiprolol | 120 ± 24 | 8292 ± 286 | 269 |
Data sourced from a study on explanted human left ventricular myocardium. deepdyve.com
Enantiomeric Contributions to Receptor Interactions
Nebivolol is a racemic mixture of two enantiomers: d-nebivolol ((S,R,R,R)-nebivolol) and l-nebivolol ((R,S,S,S)-nebivolol). biomedscidirect.comresearchgate.net These enantiomers exhibit distinct pharmacological properties.
Differential β1-Adrenergic Receptor Affinity of D- and L-Nebivolol
The potent and selective β1-adrenergic receptor blockade of nebivolol is primarily attributed to the d-enantiomer. drugbank.comhres.ca Research has shown that d-nebivolol has a significantly higher affinity for β1-adrenergic receptors compared to the l-enantiomer (B50610). tandfonline.comnih.gov One study reported that the (R,S,S,S)-enantiomer (l-nebivolol) had a 175-fold lower β1-adrenergic binding affinity than the (S,R,R,R)-enantiomer (d-nebivolol). nih.gov While the d-isomer is responsible for the beta-blocking activity, the l-isomer contributes to the drug's vasodilatory effects through the nitric oxide pathway. researchgate.net
Stereospecific Requirements for Other Receptor Site Interactions (e.g., 5-HT1A)
Beyond its interaction with adrenergic receptors, nebivolol has been found to bind to serotonin (B10506) 5-HT1A receptor sites with a Ki value of 20 nM. tandfonline.comnih.gov Interestingly, the stereospecific requirements for this interaction differ from those for the β1-adrenergic receptor. nih.gov This affinity for 5-HT1A receptors is also observed with other non-selective beta-blockers like carvedilol, pindolol, and propranolol. nih.gov The clinical significance of this 5-HT1A binding is an area of ongoing investigation, with some suggesting it could be involved in the vasodilatory actions of nebivolol. nih.gov
Nitric Oxide (NO) Pathways and Endothelial Modulation
A key feature of Nebivolol is its ability to stimulate the release of nitric oxide (NO) from the vascular endothelium, leading to vasodilation. biomedscidirect.combioline.org.br This effect is largely attributed to the l-enantiomer, (R,S,S,S)-Nebivolol, but the d-enantiomer, this compound, also contributes to this action. oup.comprografika.clnih.gov
Nebivolol's vasodilatory effect is primarily mediated through the activation of endothelial Nitric Oxide Synthase (eNOS). bioline.org.brplos.org Evidence suggests that Nebivolol acts as an agonist at β3-adrenergic receptors on endothelial cells. mdpi.comnih.govoatext.com This agonism triggers a signaling cascade that leads to the activation of eNOS and subsequent production of NO. plos.orgjacc.orgresearchgate.net Studies have shown that the l-enantiomer is particularly responsible for the stimulation of eNOS. prografika.cl The activation of β3-receptors by Nebivolol has been demonstrated to protect against myocardial injury by increasing the phosphorylation of eNOS and the expression of neuronal NOS (nNOS). plos.org This effect can be blocked by β3-AR antagonists. plos.org
Some research also points to the involvement of β2-adrenergic receptors in the NO-mediated vasodilation caused by metabolized Nebivolol, particularly in conduit arteries. ahajournals.orgjacc.org However, the predominant mechanism for its vasodilatory action in resistance arteries appears to be through β3-receptor agonism. jacc.org
The production of NO via eNOS activation is a calcium-dependent process. oup.comahajournals.org Studies have demonstrated that Nebivolol induces an increase in intracellular calcium concentration ([Ca2+]i) in endothelial cells. oup.comahajournals.org This rise in endothelial cytosolic free Ca2+ is a crucial step in the signaling pathway leading to eNOS activation and NO production. ahajournals.org Research has shown that in the absence of calcium, Nebivolol fails to increase NO production. oup.comahajournals.org One study observed that metabolized Nebivolol caused a small but significant increase in free [Ca2+]i in endothelial cells of approximately 20 nmol/L. ahajournals.org The d-isomer of Nebivolol, this compound, has been shown to be the primary contributor to this calcium mobilization and subsequent NO release. oup.comnih.gov
After administration, Nebivolol is metabolized in the liver, and its metabolites also contribute to the stimulation of NO production. oup.comnih.govahajournals.org Studies have shown that the three main hepatic metabolites of Nebivolol retain the ability to induce a significant increase in endothelial NO release, although to a lesser extent than the parent compound. oup.comnih.gov Interestingly, some research suggests that Nebivolol itself may not directly induce NO production, but rather its in vivo metabolized form is responsible for this effect. ahajournals.org The plasma of mice treated with Nebivolol caused a sustained two-fold increase in NO release from aortic segments, an effect that was absent when Nebivolol was administered directly. ahajournals.org
Interactions with Other Molecular Targets
In addition to its effects on the adrenergic and NO systems, Nebivolol also exhibits a high binding affinity for serotonin 5-HT1A receptors. prografika.cltandfonline.comkup.at The d-enantiomer, this compound, shows a high affinity for human 5-HT1A receptors with a Ki value of 2.8 nM, which is comparable to its affinity for β1-adrenoceptors (Ki = 1.7 nM). prografika.cl The l-enantiomer also has a good affinity for the 5-HT1A receptor (Ki = 15 nM). prografika.cl However, the functional significance of this binding is debated. ahajournals.org Some studies suggest that the 5-HT1A receptor interaction does not have functional consequences, as the NO production in response to metabolized Nebivolol was not blocked by a 5-HT1A antagonist. ahajournals.org
| Receptor/Enzyme | d-Nebivolol Ki (nM) | l-Nebivolol Ki (nM) |
| β1-adrenoceptor | 1.7 | 90 |
| β2-adrenoceptor | 125 | 217 |
| β3-adrenoceptor | >1500 | >1500 |
| 5-HT1A receptor (human) | 2.8 | 15 |
| Data sourced from Criscuoli and Evangelista, unpublished data, as cited in prografika.cl. |
TRPM8 Ion Channel Blockade and Molecular Docking Analysis
Recent research has identified this compound as a potent blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. mdpi.comnih.gov TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol. mdpi.comnih.gov It is implicated in various physiological processes, including thermosensation and pain perception.
A study utilizing automated patch-clamp electrophysiology and ligand-based virtual screening identified nebivolol as a significant inhibitor of TRPM8 channels. mdpi.comresearchgate.net The racemic mixture of nebivolol demonstrated a notable inhibitory effect, with a reported IC50 value of 0.97 ± 0.15 µM. mdpi.comnih.govresearchgate.net Molecular docking analyses suggest a high probability of direct binding of nebivolol to the antagonist binding site on the TRPM8 channel. depositolegale.it This blockade of the TRPM8 ion channel represents a novel mechanistic aspect of nebivolol's action, distinct from its adrenergic receptor activity.
Modulation of Ryanodine (B192298) Receptor Mediated Spontaneous Ca2+ Release
This compound has been shown to directly modulate the function of the cardiac ryanodine receptor (RyR2), a critical component of intracellular calcium regulation in cardiomyocytes. nih.govportlandpress.com RyR2 is responsible for the release of calcium from the sarcoplasmic reticulum, a key step in excitation-contraction coupling. Dysfunctional RyR2 can lead to spontaneous calcium release, contributing to cardiac arrhythmias. nih.gov
Studies have demonstrated that nebivolol, including its non-β-blocking l-enantiomer, can suppress store overload-induced Ca2+ release (SOICR), a phenomenon linked to arrhythmogenesis. nih.govportlandpress.com This inhibitory effect is achieved by reducing the opening of single RyR2 channels. nih.gov Importantly, the l-enantiomer of nebivolol was shown to suppress catecholaminergic polymorphic ventricular tachycardia (CPVT) in a mouse model without affecting heart rate, indicating a direct action on RyR2 independent of beta-blockade. nih.govportlandpress.com This suggests that this compound possesses a distinct antiarrhythmic property mediated through the stabilization of RyR2.
Influence on Mitochondrial Biogenesis and Cellular Metabolism (in vitro models)
In vitro studies using 3T3-L1 adipocytes have revealed that nebivolol can stimulate mitochondrial biogenesis and enhance cellular metabolism. nih.gov Treatment of these cells with nebivolol led to an increase in mitochondrial DNA copy number, mitochondrial protein levels, and the expression of key transcription factors involved in mitochondrial biogenesis. nih.gov
The observed effects of nebivolol on mitochondrial function are linked to the activation of β3-adrenergic receptors and the subsequent stimulation of the endothelial nitric oxide synthase (eNOS)/cyclic guanosine (B1672433) monophosphate (cGMP)-dependent pathway. nih.gov This is supported by the finding that the effects were attenuated by a β3-AR blocker and inhibitors of the eNOS/cGMP pathway. nih.gov Nebivolol treatment also resulted in increased oxygen consumption and enhanced expression of genes related to fatty acid oxidation. Furthermore, nebivolol has been shown to improve myocardial mitochondrial function and abrogate increases in mitochondrial biogenesis associated with pathological conditions in animal models. researchgate.net These findings highlight a role for nebivolol in modulating cellular energy metabolism, which may contribute to its beneficial cardiovascular effects.
Downstream Signaling Cascades
The pharmacological actions of this compound are mediated through its influence on critical downstream signaling pathways, including the regulation of cyclic adenosine (B11128) monophosphate (cAMP) and the engagement of the soluble guanylyl cyclase (sGC) pathway.
Regulation of Cyclic Adenosine Monophosphate (cAMP) Accumulation
While the d-enantiomer of nebivolol is a potent β1-adrenergic receptor antagonist that inhibits noradrenaline-induced cAMP accumulation, the l-enantiomer, (R,S,S,S)-nebivolol, does not exhibit significant β-adrenergic antagonistic activity and therefore does not directly inhibit cAMP accumulation in the same manner. nih.gov Studies have confirmed that nebivolol as a racemic mixture does not significantly alter basal cAMP levels. nih.govresearchgate.net However, some research suggests that nebivolol's actions, particularly those related to vasodilation, may involve β3-adrenergic receptor agonism, which can lead to an increase in cAMP production in certain cellular contexts. physiology.org This nuanced effect on cAMP signaling underscores the complexity of nebivolol's mechanism of action, which is not solely defined by classical beta-blockade.
Soluble Guanylyl Cyclase Pathway Engagement
A key feature of this compound's vasodilatory effect is its engagement of the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. biomedscidirect.comphysiology.orgbioline.org.br The l-enantiomer is primarily responsible for stimulating endothelial NO synthase (eNOS), leading to increased NO production. researchgate.net NO then diffuses to vascular smooth muscle cells and activates sGC. nih.gov
Biotransformation and Metabolite Characterization
In Vitro Metabolic Pathways and Cytochrome P450 Involvement
In vitro studies are fundamental in elucidating the primary metabolic routes of (R,S,S,R)-Nebivolol. These investigations have established that the compound undergoes extensive hepatic metabolism primarily driven by the cytochrome P450 (CYP) system, with other pathways also playing a significant role. nih.govresearchgate.net
The cytochrome P450 enzyme CYP2D6 is the principal catalyst in the metabolism of nebivolol (B1214574). nih.govnih.gov This enzyme is responsible for both aromatic and alicyclic hydroxylation of the parent molecule. mdpi.comnih.gov Aromatic hydroxylation is a key pathway, leading to the formation of active hydroxylated metabolites, such as 4-OH-nebivolol. nih.govdrugbank.com In fact, these active hydroxy-moieties are believed to contribute to the clinical effects of the drug. researchgate.netnih.gov
Genetic polymorphisms in the CYP2D6 enzyme can significantly alter the metabolic disposition of nebivolol. nih.gov Individuals are often classified as extensive metabolizers (EMs) or poor metabolizers (PMs), with PMs showing markedly higher exposure to the parent drug. nih.govnih.govclinpgx.org In addition to aromatic hydroxylation, nebivolol also undergoes alicyclic mono- and dihydroxylation on the chroman rings. mdpi.comnih.gov Studies evaluating various CYP2D6 genetic variants in vitro have confirmed their differential effects on the formation of 4-hydroxy nebivolol, highlighting the enzyme's central role. drugbank.com
Beyond CYP-mediated oxidation, nebivolol is metabolized through other significant routes, including glucuronidation and N-dealkylation. nih.govclinpgx.org Glucuronidation can occur directly on the parent nebivolol molecule or on its hydroxylated metabolites. researchgate.net Unlike the hydroxylated metabolites, the resulting glucuronides are considered pharmacologically inactive. nih.govmdpi.com
N-dealkylation is another identified metabolic pathway. nih.gov This process involves the removal of an N-alkyl group from the amine. researchgate.net In vitro studies have identified a novel N-dealkylation product, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol. mdpi.comnih.gov Metabolites formed through N-dealkylation are, like glucuronides, considered inactive. nih.govmdpi.com
Human Liver Microsomes (HLM) are a critical in vitro tool for investigating the hepatic phase I metabolism of xenobiotics, including this compound. mdpi.comnih.govnih.gov HLM assays contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 family, enabling the simulation of hepatic biotransformation. mdpi.comnih.gov
Studies using HLM have successfully proposed the phase I hepatic metabolic pathway for nebivolol. mdpi.comnih.gov In these experiments, incubating nebivolol with HLM led to the formation and identification of multiple biotransformation products. mdpi.com These included metabolites resulting from alicyclic hydroxylation, dihydroxylation, aromatic hydroxylation, and alicyclic oxidation. mdpi.comnih.govnih.gov Notably, a previously unreported N-dealkylated metabolite was also discovered through HLM studies. mdpi.comnih.gov However, the absence of certain other known metabolites in HLM assays suggests that their formation may occur in non-hepatic tissues. mdpi.comnih.govnih.gov
Identification and Structural Elucidation of Metabolites
The identification of nebivolol's biotransformation products requires sophisticated analytical techniques capable of detecting and characterizing molecules within complex biological matrices.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) is a cornerstone technique for modern drug metabolism studies. mdpi.com This method was utilized to analyze the metabolic profiles of nebivolol following its incubation with Human Liver Microsomes. mdpi.comresearchgate.net The process involves using ultra-high pressure liquid chromatography (UHPLC) to separate the various components in the sample, followed by detection with a high-resolution mass spectrometer. mdpi.comresearchgate.net The high resolution of the mass spectrometer allows for precise mass measurements of the parent drug and its metabolites, which is essential for determining their elemental composition and facilitating their structural elucidation. mdpi.com This analytical approach enabled the successful identification of six different phase I biotransformation products of nebivolol in an HLM assay. mdpi.comnih.govresearchgate.net
The vast and complex datasets generated by LC-HR-MS often necessitate advanced data analysis methods for accurate interpretation. researchgate.net Chemometric analysis, a multivariate statistical method, is applied to process and analyze these large datasets. mdpi.comnih.gov In the study of nebivolol metabolism, chemometric tools were used to compare the metabolic profiles of control samples with those of samples incubated with the drug. mdpi.comresearchgate.net This approach helps to systematically identify statistically significant differences between the groups, pointing to the presence of potential metabolites. researchgate.net By applying filters based on statistical significance and fold-change, researchers were able to pinpoint six distinct entities corresponding to nebivolol metabolites, including a novel product of N-dealkylation, demonstrating the power of coupling LC-HR-MS with chemometrics for comprehensive metabolite profiling. mdpi.comnih.govresearchgate.net
Table of Identified Hepatic Metabolites
The following table summarizes the Phase I hepatic biotransformation products of this compound identified in Human Liver Microsome (HLM) assays using LC-HR-MS coupled with chemometric analysis. mdpi.comnih.gov
| Metabolite Class | Biotransformation Reaction |
| Hydroxylated Metabolite | Aromatic Hydroxylation |
| Hydroxylated Metabolite | Alicyclic Hydroxylation |
| Dihydroxylated Metabolite | Dihydroxylation |
| Oxidized Metabolite | Alicyclic Oxidation |
| N-Dealkylated Metabolite | N-Dealkylation |
Pharmacological Activity of Identified Metabolites
Research indicates that both aromatic hydroxylated and alicyclic oxidized metabolites possess pharmacological activity comparable to the parent drug. nih.govmdpi.com Specifically, these hydroxylated metabolites contribute to the β-blocking activity of nebivolol. nih.govclinpgx.org The main product of the CYP2D6-mediated metabolism is 4-hydroxynebivolol, which is an active metabolite. nih.govnih.gov
There is also evidence suggesting that metabolites may play a role in the nitric oxide (NO)-mediated vasodilation effects associated with nebivolol. One study involving mouse microsomes indicated that at least one metabolite, and not nebivolol itself, is capable of activating NO production in endothelial cells. nih.gov Another study proposed that both nebivolol and its 4-keto metabolite could enhance NO bioavailability. mdpi.comnih.gov
Table 1: Pharmacological Activity of this compound Metabolites
| Metabolite Class | Specific Metabolite Example | Pharmacological Activity | Source |
| Hydroxylated Metabolites | 4-hydroxynebivolol | Active (contributes to β-blocking) | nih.govnih.govclinpgx.org |
| Alicyclic Oxidized Metabolites | 4-ketonebivolol | Active (may increase NO bioavailability) | mdpi.comnih.gov |
| Glucuronide Conjugates | Nebivolol glucuronide | Active (contributes to β-blocking) | nih.govclinpgx.orgnih.gov |
| N-dealkylated Metabolites | N-desalkyl nebivolol | Inactive | nih.govmdpi.com |
Investigation of Quantitative Differences in Metabolic Pathways
The metabolism of this compound is significantly influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov This leads to substantial quantitative differences in metabolic pathways and pharmacokinetic profiles between individuals classified as extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govclinpgx.org
In EMs, nebivolol undergoes extensive first-pass metabolism, with aromatic hydroxylation being a primary pathway. nih.govnih.gov This results in lower bioavailability of the parent drug and higher concentrations of hydroxylated metabolites. nih.gov In contrast, PMs have deficient aromatic hydroxylation capabilities. nih.gov Consequently, the major metabolic pathway in PMs shifts to the O-glucuronidation of the unchanged parent drug or its alicyclic mono-oxidized metabolites. nih.gov This shift results in a significantly higher systemic exposure to the parent d-nebivolol isomer. For the same dose, PMs can attain a 5-fold higher maximum plasma concentration (Cmax) and a 10- to 15-fold higher area under the plasma concentration-time curve (AUC) of d-nebivolol compared to EMs. nih.govclinpgx.orgtandfonline.com
Table 2: Comparison of Pharmacokinetic Parameters for d-Nebivolol and its Metabolites in Extensive (EM) vs. Poor (PM) Metabolizers
| Parameter | Analyte | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Increase in PMs | Source |
| AUC (ng·hr/mL) | d-Nebivolol | ~1.3 - 19.7 | ~13 - 280.4 | 10-15x | nih.govclinpgx.orgresearchgate.net |
| Cmax (ng/mL) | d-Nebivolol | ~0.4 - 3.45 | ~1.2 - 32.1 | 3-5.9x | nih.govclinpgx.orgresearchgate.netnih.gov |
| t1/2 (hr) | d-Nebivolol | ~12 | ~19 | ~1.6x | nih.govclinpgx.orgresearchgate.net |
| AUC (ng·hr/mL) | 4-OH-nebivolol | 0.58 ± 0.28 | 0.82 ± 0.17 | ~1.4x | nih.gov |
| Cmax (ng/mL) | 4-OH-nebivolol | 0.63 ± 0.22 | 0.43 ± 0.06 | ~0.7x | nih.gov |
Advanced Analytical Methodologies for Stereoisomer Research
Chiral Chromatographic Separation Techniques
Chiral chromatography is a cornerstone in the analysis of nebivolol (B1214574) stereoisomers, enabling their separation for individual assessment.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (e.g., Amylose-based)
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely adopted method for the resolution of nebivolol stereoisomers. Amylose-based CSPs, such as Chiralpak AD and Chiralpak AD-RH, which contain amylose (B160209) tris(3,5-dimethylphenyl carbamate) as the chiral selector, have proven effective. researchgate.netnih.gov
One validated isocratic normal-phase HPLC method successfully separated ten stereoisomers of nebivolol using an amylose-based Chiralpak AD-3 column. oup.comscispace.comnih.gov This method achieved a resolution of greater than 2.0 for all pairs of stereoisomers. oup.comscispace.comnih.gov The separation was accomplished with a mobile phase consisting of n-hexane, ethanol (B145695), isopropanol (B130326), and diethanolamine (B148213) in a ratio of 42:45:13:0.1 (v/v/v/v). oup.comscispace.comnih.gov
Table 1: HPLC Method Parameters for Nebivolol Stereoisomer Separation
| Parameter | Value |
| Column | Chiralpak AD-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-hexane–ethanol–isopropanol–diethanolamine (42:45:13:0.1 v/v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| This table summarizes the optimized conditions for the separation of nebivolol stereoisomers using an amylose-based chiral stationary phase. oup.com |
Research has also demonstrated the successful resolution of racemic nebivolol using Chiralpak AD and Chiralpak AD-RH columns under both normal and reversed-phase conditions with pure ethanol and 1-propanol (B7761284) as mobile phases. researchgate.netnih.gov The best resolution was achieved at a flow rate of 0.5 ml/min. nih.gov
UltraPerformance Convergence Chromatography (UPC²) for Enantiomeric Separation
UltraPerformance Convergence Chromatography (UPC²), a technique that utilizes supercritical CO₂ as the primary mobile phase, offers a rapid and efficient alternative for the enantiomeric separation of nebivolol. waters.comlabrulez.com This method significantly reduces analysis time and the consumption of toxic solvents typically used in normal-phase HPLC. waters.com
A study demonstrated the baseline separation of nebivolol isomers within six minutes using an ACQUITY UPC² System with a 3-μm chiral column. waters.com This represents up to an 80% improvement in analysis throughput and a 65% reduction in analysis cost compared to traditional LC methods. waters.com The method showed high reproducibility, with a relative standard deviation (%RSD) for retention time and peak area of 0.1 and 1.0, respectively, over 20 replicate injections. waters.com
Table 2: UPC² Method for Nebivolol Enantiomeric Separation
| Parameter | Value |
| System | ACQUITY UPC² |
| Column | Chiral, 4.6 x 150 mm, 3-µm |
| Primary Mobile Phase | Supercritical CO₂ |
| Detector | ACQUITY UPC² PDA Detector |
| Wavelength | 220 nm |
| Analysis Time | < 6 minutes |
| USP Resolution | 2.1 |
| This table outlines the parameters for the fast and effective enantiomeric separation of nebivolol isomers using UPC². waters.com |
The use of UPC² is part of a broader trend towards ultra-high performance supercritical fluid chromatography (UHP-SFC) for faster and more efficient chiral separations. fagg.be
Optimization of Solvent Systems and Mobile Phases for Stereoisomer Resolution
The successful resolution of nebivolol stereoisomers is highly dependent on the optimization of the mobile phase composition. analchemres.orgmastelf.com In HPLC, a mobile phase of n-hexane, ethanol, isopropanol, and diethanolamine (42:45:13:0.1, v/v/v/v) has been shown to effectively separate ten stereoisomers on an amylose-based CSP. oup.comscispace.comnih.gov Another study utilized a mobile phase of methanol, acetic acid, and diethylamine (B46881) (100:0.15:0.05, v/v/v) with a Chirobiotic® V column for the resolution of nebivolol isomers in human plasma. nih.gov For the separation of nebivolol enantiomers in human plasma using a chiral column, a mobile phase of acetonitrile (B52724) and ammonium (B1175870) carbonate in water (80:20% v/v) has been employed. analchemres.orgresearchgate.net
In the context of UPC², the primary mobile phase is supercritical CO₂, with organic modifiers such as methanol, ethanol, or isopropanol used to adjust solvent strength. waters.comfagg.be The choice and concentration of the modifier significantly impact the interactions between the analyte and the stationary phase, thereby influencing enantioselectivity. fagg.be For the separation of a critical intermediate in nebivolol synthesis, chromane (B1220400) epoxide, a ternary system of n-hexane/methanol/water was found to be optimal. rotachrom.com
Mass Spectrometry for Stereoisomer Quantification and Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the sensitive and specific quantification and identification of nebivolol stereoisomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomers
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed for the simultaneous determination and quantification of nebivolol enantiomers in biological matrices like human plasma. nih.govanalchemres.orgresearchgate.net These methods offer high sensitivity and selectivity.
One validated LC-MS/MS (B15284909) method for the simultaneous determination of S-RRR and R-SSS nebivolol in human plasma utilized a chiral column with a mobile phase of acetonitrile and ammonium carbonate in water. analchemres.orgresearchgate.net This method demonstrated linearity over a concentration range of 20.0–6000 pg/ml for both enantiomers. analchemres.orgresearchgate.net Another LC-MS/MS method for analyzing nebivolol isomers in human plasma achieved a quantification limit of 25 pg of each isomer/mL. nih.gov LC-MS/MS has also been used for the indirect stereoselective analysis of nebivolol glucuronides in plasma. nih.gov
Table 3: LC-MS/MS Method Validation Parameters for Nebivolol Enantiomers in Human Plasma
| Parameter | S-RRR Nebivolol | R-SSS Nebivolol |
| Linearity Range (pg/ml) | 20.0–6000 | 20.0–6000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day & Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy | 85-115% | 85-115% |
| Recovery (Low Conc.) | 78.94% | 80.88% |
| Recovery (Mid Conc.) | 80.98% | 82.60% |
| Recovery (High Conc.) | 72.29% | 74.35% |
| This table presents the validation data for an LC-MS/MS method for the simultaneous quantification of S-RRR and R-SSS nebivolol in human plasma. analchemres.org |
Multi-Reaction Monitoring (MRM) Mode in Mass Spectrometry
Multi-Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly specific and sensitive tandem mass spectrometry technique used for quantifying compounds in complex mixtures. proteomics.com.au In MRM, a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored for quantification. proteomics.com.au This enhances sensitivity and accuracy by filtering out background noise. proteomics.com.au
MRM has been instrumental in the quantification of nebivolol stereoisomers. analchemres.orgresearchgate.net In the LC-MS/MS methods described, quantification was performed using MRM in the positive ion electrospray ionization (ESI+) mode. analchemres.orgresearchgate.net The precursor to product ion transition monitored for nebivolol is typically m/z 406.2 → 151.1. rjptonline.orgpillbuys.com A dwell time of 500 ms for each enantiomer and the internal standard was found to be sufficient, with no observed crosstalk between the MRM channels. analchemres.org Optimization of mass spectrometric conditions, such as ionization voltage, interface temperature, and gas flows, is crucial for maximizing sensitivity and minimizing ion suppression. analchemres.org
Method Development and Validation for Research Applications
The validation of an analytical method ensures its reliability for its intended purpose. For (R,S,S,R)-Nebivolol, this involves a series of tests as per guidelines from the International Conference on Harmonisation (ICH). wjpmr.comoup.com These validation parameters confirm that the method is suitable for the quantitative determination of this specific stereoisomer, often in the presence of its other isomers.
Specificity, Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other stereoisomers. oup.com In the context of this compound, specificity is critical to distinguish it from its enantiomer, (S,R,R,R)-Nebivolol, and other related substances. oup.comijpsr.com Chromatographic methods, such as high-performance liquid chromatography (HPLC), achieve this by separating the different stereoisomers, with each compound having a unique retention time. wjpmr.comoup.com Stress studies are also performed to demonstrate that the method can separate the analyte from any degradation products. oup.com
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. wjpmr.comijrpc.com The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (R²) value, typically greater than 0.999, indicates a strong linear relationship. oup.comresearchgate.netjpionline.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the smallest amount of analyte that can be reliably detected and quantified, respectively. The LOD is the lowest concentration of the analyte that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. wjpmr.comijrpc.com These values are crucial for determining trace amounts of the stereoisomer. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated an LOQ of 20.0 pg/mL for both (S,R,R,R)- and (R,S,S,S)-Nebivolol in human plasma. analchemres.organalchemres.orgresearchgate.net
Table 1: Linearity, LOD, and LOQ Data for Nebivolol Analytical Methods
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Source(s) |
|---|---|---|---|---|---|---|
| RP-HPLC | Nebivolol | 12.5-37.5 µg/mL | 0.999 | - | - | wjpmr.com |
| Chiral LC | 10 Nebivolol Stereoisomers | LOQ to 0.3% of analyte conc. | >0.999 | 0.05-0.06 mg/mL | - | oup.com |
| RP-HPLC | Nebivolol | 10-50 µg/mL | 0.999 | 0.54 µg/mL | 1.64 µg/mL | jpionline.org |
| RP-HPLC | Nebivolol | 10-50 ppm | - | 0.15 ppm | 0.5 ppm | ijrpc.com |
| LC-MS/MS | S-RRR & R-SSS Nebivolol | 20.0-6000 pg/mL | >0.99 | - | 20.0 pg/mL | analchemres.organalchemres.orgresearchgate.net |
| RP-HPLC | Nebivolol | 5.0-70.0 µg/mL | 0.9996 | 2.01 µg/mL | 6.08 µg/mL | ekb.eg |
| HPLC | Nebivolol | 0.25-8.0 µg/mL | - | 0.10 µg/mL | 0.25 µg/mL | researchgate.net |
Accuracy, Precision, and Robustness Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. wjpmr.com For analytical methods determining this compound, recovery values are expected to be within a certain range, for example, 95.8% to 103.2%, to be considered accurate. oup.comsigmaaldrich.comnih.gov
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. wjpmr.com For methods analyzing Nebivolol stereoisomers, the RSD for precision is generally expected to be less than 2.5%. oup.comsigmaaldrich.comnih.gov
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. wjpmr.com For an HPLC method, these variations could include changes in the mobile phase composition, flow rate, or column temperature. wjpmr.comoup.com The method should consistently produce reliable results despite these minor changes, ensuring its suitability for routine use in different laboratories and conditions. jpionline.orgwisdomlib.org
Table 2: Accuracy and Precision Data for Nebivolol Analytical Methods
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Source(s) |
|---|---|---|---|---|
| RP-HPLC | Nebivolol | 95%-105% | Intra-day: 0.86%, Inter-day: 1.21% | wjpmr.com |
| Chiral LC | 10 Nebivolol Stereoisomers | 95.8%-103.2% | <2.5% | oup.comsigmaaldrich.comnih.gov |
| RP-HPLC | Nebivolol HCl | 99.39%-100.74% | 0.80% | researchgate.net |
| RP-HPLC | Nebivolol | 102.49%-103.44% | <2% | jpionline.org |
| RP-HPLC | Nebivolol | 98.04%-101.11% | - | wisdomlib.org |
| RP-HPLC | Nebivolol | - | Intra-day: 0.510%, Inter-day: 0.212% | ijrpc.com |
| LC-MS/MS | S-RRR & R-SSS Nebivolol | 85%-115% | <15% | analchemres.organalchemres.orgresearchgate.net |
Q & A
Q. What is the pharmacological basis for (R,S,S,R)-Nebivolol’s selectivity and vasodilatory effects?
this compound is a third-generation β-blocker with high β1-adrenoceptor selectivity, distinguishing it from non-selective β-blockers. Its vasodilatory properties are mediated via nitric oxide (NO) release and antioxidant activity, which improve endothelial function and reduce peripheral vascular resistance. Experimental studies confirm these dual mechanisms through in vitro assays measuring NO production and ex vivo vascular reactivity models .
Q. How do pharmacokinetic properties influence the design of this compound formulations?
Formulation optimization requires consideration of molecular weight (441.90 g/mol), lipophilicity (logP ~2.5), and bioavailability (~12% oral). Transdermal patches, for example, must balance polymer concentration (e.g., 10–20% w/w hydroxypropyl methylcellulose), drug loading (5–15 mg/cm²), and permeation enhancers (e.g., oleic acid) to achieve sustained release. Statistical tools like factorial design are critical for parameter optimization .
Q. What analytical methods are validated for quantifying this compound and its impurities?
Stability-indicating reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection (λ = 280 nm) is widely used. Method validation follows ICH guidelines, with linearity (0.1–200 µg/mL), precision (RSD <2%), and robustness against degradation products (e.g., acid hydrolysis byproducts). LC-MS/MS further characterizes forced degradation products .
Advanced Research Questions
Q. What experimental models demonstrate this compound’s efficacy in bone regeneration?
In a rat femoral defect model, daily administration of 2.5 mg/kg Nebivolol for 21 days significantly enhanced radiographic and histopathological bone healing scores (p <0.01). The mechanism involves β3-adrenoceptor activation, which upregulates osteogenic markers like alkaline phosphatase (ALP) and collagen type I .
Q. How does this compound induce apoptosis in melanoma cells?
Nebivolol (10–40 μM) triggers caspase-3-dependent apoptosis in A2058 and B16 melanoma cells, evidenced by Annexin-V/PI staining and mitochondrial membrane depolarization (JC-1 assay). Cell cycle arrest at G0/G1 phase occurs via downregulation of CDK2 and CDK4, validated by flow cytometry and Western blot .
Q. What contradictions exist in studies of Nebivolol’s endothelial protective effects?
While some trials report improved flow-mediated dilation (FMD) in hypertensive patients, meta-analyses show no significant difference compared to other β-blockers [mean difference = 1.12, 95% CI: -0.56–2.81, p=0.19]. Discrepancies may arise from patient heterogeneity or dosing regimens, necessitating stratified subgroup analyses .
Q. How does Nebivolol modulate adipose-derived stem cell (ASC) proliferation and differentiation?
At plasma-equivalent concentrations (1–10 μM), Nebivolol accelerates ASC proliferation by shortening the G1 phase (flow cytometry). However, it suppresses adipogenic (reduced CEBPA and LPL expression) and osteogenic (lower ALP activity) differentiation, suggesting context-dependent effects on stem cell biology .
Q. What methodological challenges arise in comparative studies of Nebivolol versus other antihypertensives?
Blinding and endpoint selection are critical. For example, central blood pressure monitoring (via tonometry) is more sensitive to Nebivolol’s NO-mediated effects than brachial measurements. Confounding factors like diabetes or age require stratification, as seen in the SENIORS trial subgroup analysis .
Methodological Guidance
Q. How to design a transdermal formulation study for this compound?
- Parameters : Optimize polymer (e.g., Eudragit® RS100) concentration (10–25%), patch thickness (50–200 µm), and enhancers (e.g., propylene glycol).
- Experimental Design : Use a Box-Behnken design to evaluate interactions between variables.
- Evaluation : Assess in vitro release (Franz diffusion cell) and ex vivo permeation (excised rodent skin) .
Q. What protocols ensure reproducibility in quantifying Nebivolol’s metabolites?
Q. How to address variability in endothelial function assays?
Standardize FMD measurements by controlling pre-test conditions (fasting, room temperature) and using automated edge-detection software. Include internal controls (e.g., nitroprusside response) to normalize inter-subject variability .
Contradictions and Emerging Applications
Q. Why do in vitro and in vivo models show divergent results in Nebivolol’s anticancer effects?
In vitro studies (e.g., 40 μM apoptosis induction) use supraphysiological doses, whereas in vivo models rely on achievable plasma levels (≤1 μM). Tumor microenvironment factors (e.g., hypoxia) may further modulate efficacy, necessitating xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. Can Nebivolol’s stem cell effects be translated to clinical regenerative medicine?
Preclinical data suggest accelerated ASC expansion ex vivo, but impaired differentiation poses challenges. Combinatorial approaches (e.g., Nebivolol with growth factors) are under investigation to balance proliferation and lineage commitment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
